4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2-6)3-9-4(8)7-5/h2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUZXRISKZMMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. For example, the reaction of 2-amino-2-methyl-1-propanol with formaldehyde can yield the desired compound under suitable conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the cyclization reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the amino group.
Scientific Research Applications
Antibacterial Properties
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative pathogens. Its mechanism primarily involves inhibition of bacterial protein synthesis by targeting the ribosomal subunit. This compound has been studied extensively for its effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant Enterococcus faecium.
Case Studies
- Broad-Spectrum Activity : A study demonstrated that derivatives of this compound exhibited broad-spectrum activity against common pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analyses indicated that modifications to the C-ring significantly influenced the efficacy and uptake of these compounds.
- Resistance Mechanisms : Research focused on understanding how structural modifications affect bacterial resistance mechanisms revealed that certain analogs could circumvent efflux pumps in Gram-negative bacteria, enhancing their therapeutic potential .
Structure-Uptake Relationships
The structure of this compound plays a crucial role in its uptake and efficacy. Various studies have explored how different substituents on the oxazolidinone core affect the compound's ability to penetrate bacterial membranes and inhibit growth.
Key Findings
- Functionalization Impact : Functional groups attached to the oxazolidinone ring were shown to significantly alter both solubility and permeability across bacterial membranes . For instance, certain modifications improved the compound's ability to penetrate the outer membrane of Gram-negative bacteria.
- Analog Development : Researchers synthesized a library of oxazolidinone derivatives to evaluate their antibacterial properties systematically. This led to the identification of several promising candidates with enhanced activity against resistant strains .
Pharmacological Potential
The pharmacological applications of this compound extend beyond antibacterial use. Its unique structure allows for potential development as a scaffold for new drugs targeting various biological pathways.
Therapeutic Applications
- Antibiotic Development : Given the rise in antibiotic resistance, compounds like this compound are being investigated as lead compounds for new antibiotic therapies . Their ability to inhibit protein synthesis makes them suitable candidates for treating infections caused by resistant bacteria.
- Combination Therapies : There is ongoing research into using this compound in combination with other antibiotics to enhance efficacy and reduce resistance development . Such strategies could potentially restore the effectiveness of existing antibiotics against resistant strains.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | 4-aminomethyl, 4-methyl | C₅H₁₀N₂O₂ | Potential chiral auxiliary; unknown bioactivity | [7], [16] |
| (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | 4-methyl, 5-phenyl | C₁₁H₁₃NO₂ | Chiral synthon; used in asymmetric synthesis | [2] |
| 3-(4-Aminobenzyl)-1,3-oxazolidin-2-one | 3-(4-aminobenzyl) | C₁₀H₁₂N₂O₂ | Intermediate in drug synthesis | [5] |
| 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one | 3,5-diphenyl, 4-methyl | C₁₆H₁₅NO₂ | Potent Δ-5 desaturase (D5D) inhibitor | [18] |
| Anacetrapib (4S,5R)-derivative | 4-methyl, 5-[3,5-bis(trifluoromethyl)phenyl] | C₃₀H₂₅F₆NO₃ | Antihyperlipidemic agent | [9], [19] |
Key Observations:
Substituent Position and Bioactivity: The 4-methyl group is a common feature in bioactive oxazolidinones, as seen in the D5D inhibitor (C₁₆H₁₅NO₂) and Anacetrapib. This group likely enhances metabolic stability by sterically hindering enzymatic degradation . Aminomethyl groups (e.g., in the target compound and 3-(4-aminobenzyl)-1,3-oxazolidin-2-one) may improve solubility or enable hydrogen bonding with biological targets .
Stereochemical Considerations :
- Chiral centers at the 4- and 5-positions (e.g., (4S,5S) or (4S,5R)) significantly influence biological activity. For example, Anacetrapib’s (4S,5R) configuration is critical for its lipid-modulating effects . The target compound’s stereochemistry (if chiral) remains unspecified but could similarly impact function.
Synthetic Accessibility: Oxazolidinones are typically synthesized via cyclization of carbamates or propargyl alcohols with isocyanates . The aminomethyl group in the target compound may require protective strategies during synthesis to avoid side reactions .
Biological Activity
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.
The biological activity of this compound primarily involves its interaction with bacterial ribosomes. It inhibits protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for translation. This mechanism is similar to that of linezolid, a well-known antibiotic in the oxazolidinone class.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for several strains have been reported:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Bacillus subtilis | 2.25 |
| Enterococcus faecalis | <1 |
| Streptococcus pneumoniae | <0.5 |
These findings suggest that the compound is particularly effective against resistant strains, including those resistant to linezolid .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Evaluation : A study synthesized various oxazolidinone derivatives and evaluated their antibacterial activities. The results indicated that compounds structurally similar to this compound showed promising antibacterial effects against resistant strains of Staphylococcus aureus and Enterococcus faecalis .
- Structure-Uptake Relationship Studies : Research focusing on structure-activity relationships revealed that modifications in the C-ring of oxazolidinones could enhance their uptake and efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. These modifications can improve permeability through the bacterial outer membrane, which is crucial for effective treatment .
- Computational Studies : Computational models have been developed to predict the drug-like properties and potential interactions of this compound with biological targets. These studies help in understanding how structural variations can lead to improved activity profiles .
Q & A
Q. What physicochemical properties (e.g., logP, pKa) influence the solubility and bioavailability of this compound?
- Answer : The predicted pKa of 12.84±0.40 suggests low solubility at physiological pH. Adjusting logP via trifluoromethyl groups (e.g., in CETP inhibitors) improves membrane permeability .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
